molecular formula C10H11NO6S2 B2638221 Methyl 2-((4-(methylsulfonyl)-2-nitrophenyl)thio)acetate CAS No. 459199-05-4

Methyl 2-((4-(methylsulfonyl)-2-nitrophenyl)thio)acetate

Cat. No.: B2638221
CAS No.: 459199-05-4
M. Wt: 305.32
InChI Key: YCBIHXWUBVQYME-UHFFFAOYSA-N
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Description

Methyl 2-((4-(methylsulfonyl)-2-nitrophenyl)thio)acetate is an organic compound that features a nitrophenyl group substituted with a methylsulfonyl group and a thioacetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((4-(methylsulfonyl)-2-nitrophenyl)thio)acetate typically involves the reaction of 4-(methylsulfonyl)-2-nitrophenyl thiol with methyl bromoacetate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired thioester.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((4-(methylsulfonyl)-2-nitrophenyl)thio)acetate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of amides or alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Amines, alcohols, bases like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Amides or alcohol derivatives.

Scientific Research Applications

Methyl 2-((4-(methylsulfonyl)-2-nitrophenyl)thio)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-((4-(methylsulfonyl)-2-nitrophenyl)thio)acetate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, leading to inhibition or modulation of their activity. The nitrophenyl group can participate in electron transfer reactions, while the thioester group can undergo hydrolysis or other transformations, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-((4-(methylsulfonyl)phenyl)thio)acetate: Lacks the nitro group, which may result in different reactivity and biological activity.

    Methyl 2-((4-(methylsulfonyl)-2-aminophenyl)thio)acetate: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.

Uniqueness

Methyl 2-((4-(methylsulfonyl)-2-nitrophenyl)thio)acetate is unique due to the presence of both the nitro and methylsulfonyl groups, which confer distinct reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

methyl 2-(4-methylsulfonyl-2-nitrophenyl)sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO6S2/c1-17-10(12)6-18-9-4-3-7(19(2,15)16)5-8(9)11(13)14/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBIHXWUBVQYME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=C(C=C(C=C1)S(=O)(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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